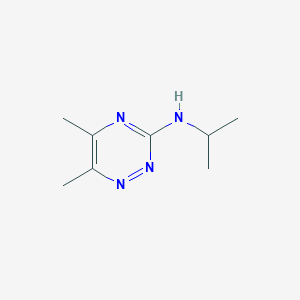

5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: Cc1nnc(N)nc1C. Its InChI key is UIKGLXJNZXSPGV-UHFFFAOYSA-N, indicating its molecular formula of C5H8N4 with a molecular weight of approximately 140.14 g/mol .

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-triazine compounds exhibit significant anticancer properties. For instance, one study reported a novel triazine sulfonamide derivative showing potent cytotoxic effects against colon cancer cell lines (DLD-1 and HT-29). The compound demonstrated an IC50 value of approximately 3.4 µM for DLD-1 cells and 3.9 µM for HT-29 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | DLD-1 | 3.4 |

| HT-29 | 3.9 | |

| 5-Fluorouracil | DLD-1 | 151 |

| HT-29 | 150 |

The mechanism by which these triazine derivatives induce apoptosis in cancer cells involves the activation of caspases—specifically caspase-3 and caspase-9—indicating both intrinsic and extrinsic pathways are engaged during programmed cell death. The compound also appears to affect cell cycle dynamics, increasing the population of cells in the S phase significantly .

Other Biological Activities

Beyond anticancer effects, triazine derivatives have been explored for their potential in other therapeutic areas:

- Anticonvulsant Activity : Certain triazine compounds have shown promise in anticonvulsant assays. Their structure allows for interactions that may stabilize neuronal excitability.

- Antimicrobial Properties : Some studies indicate that triazines can exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Case Study 1: Cytotoxicity Evaluation

In a controlled study evaluating the cytotoxicity of various triazine derivatives on human cancer cell lines, it was found that modifications to the structure—such as substituting different functional groups—significantly impacted their potency. The compound's ability to induce apoptosis was confirmed via flow cytometry and Western blot analysis for apoptotic markers .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions at the 5 and 6 positions on the triazine ring enhance biological activity. For instance, introducing electron-withdrawing groups at these positions improved interaction with cellular targets involved in cancer proliferation .

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5,6-dimethyl-N-propan-2-yl-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C8H14N4/c1-5(2)9-8-10-6(3)7(4)11-12-8/h5H,1-4H3,(H,9,10,12) |

InChI Key |

HLJIAWASWBRCCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC(=N1)NC(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.